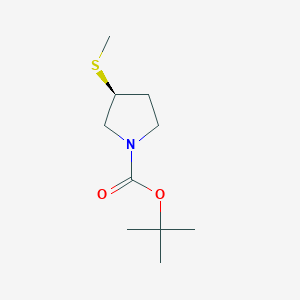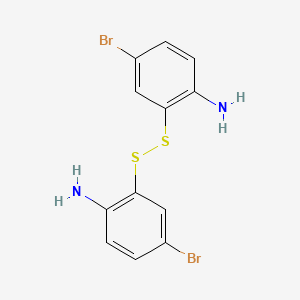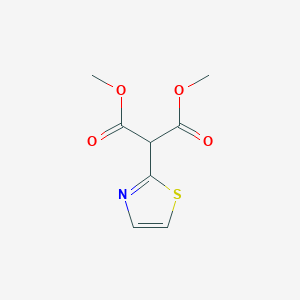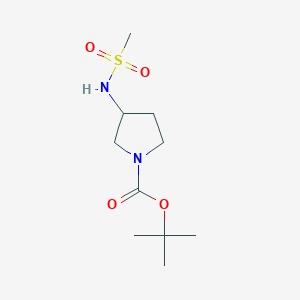
tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate
Descripción general
Descripción
tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO5S. It is a heterocyclic building block used in various chemical syntheses and research applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Starting Material: Pyrrolidine derivative.
Reagents: Methanesulfonyl chloride, tert-butyl chloroformate.
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, room temperature.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds .
Aplicaciones Científicas De Investigación
tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The methanesulfonyl group acts as a good leaving group, facilitating substitution reactions. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester .
- ®-3-Methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester .
Uniqueness
tert-Butyl 3-methanesulfonamidopyrrolidine-1-carboxylate is unique due to its specific functional groups, which provide distinct reactivity patterns. The presence of the methanesulfonyl group allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .
Propiedades
IUPAC Name |
tert-butyl 3-(methanesulfonamido)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-5-8(7-12)11-17(4,14)15/h8,11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJIHZFQLJWLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B8237937.png)
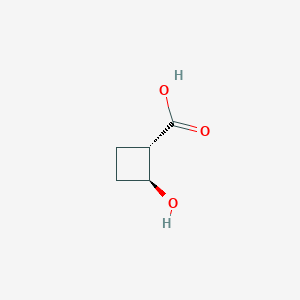
![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride](/img/structure/B8237957.png)
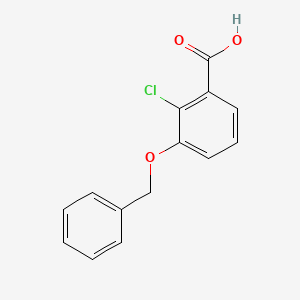
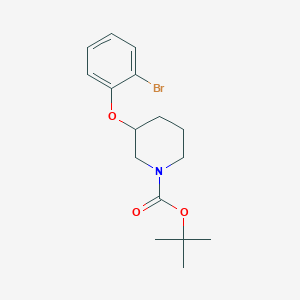
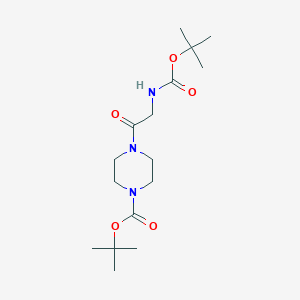
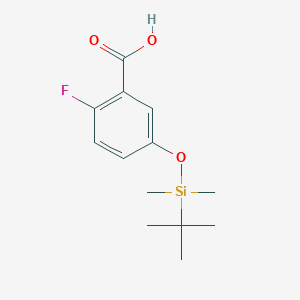
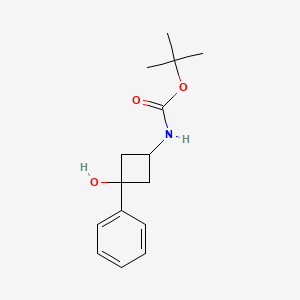
![(+/-)-4-tert-Butyl 2-ethyl 2,3-dihydrobenzo[b][1,4]oxazine-2,4-dicarboxylate](/img/structure/B8238005.png)
![tert-butyl 5-nitro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8238013.png)
![Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate](/img/structure/B8238021.png)
